N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide - 1172072-03-5

N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide

Catalog Number: EVT-2792428
CAS Number: 1172072-03-5
Molecular Formula: C16H17N5O2
Molecular Weight: 311.345
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound is a novel naphtho-furan derivative synthesized and characterized for its antimicrobial activity. It exhibited good antibacterial and antifungal activity. []

Relevance: This compound, like the target compound N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide, contains a 1,3,4-oxadiazole ring. Additionally, both compounds feature an acetamide group linked to the core heterocycle. This structural similarity suggests they may share similar biological activities or mechanisms of action. []

N-(5-nitro-2-(5-phenyl-1,3,4- oxadiazol-2-yl)naphtha[2,1-bfuran-1- yl)acetamide (5)

Compound Description: Another novel naphtho-furan derivative synthesized and characterized alongside compound 8. It also demonstrated good antibacterial and antifungal properties. []

Relevance: This compound shares the core 1,3,4-oxadiazole ring and acetamide group with N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide. The presence of a nitro group at the 5-position of the naphthofuran moiety differentiates it from compound 8, indicating a potential structure-activity relationship within this series. []

Reference:

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

Compound Description: This series of compounds was synthesized and investigated for their antibacterial potential. Many exhibited potent activity. []

Relevance: While sharing the 1,3,4-oxadiazole motif with the target compound N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide, these compounds differ in the linker between the oxadiazole and acetamide groups. This series utilizes a sulfur atom, whereas the target compound employs a direct linkage. Comparing their activities could provide insights into the role of the linker in their biological profiles. []

Reference:

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

Compound Description: This hybrid molecule incorporates both 1,3,4-thiadiazole and dichloroacetic acid moieties and was synthesized using a cost-effective approach. Its anticancer activity was studied in vitro using the NCI DTP protocol. []

Relevance: Although it features a thiadiazole ring instead of an oxadiazole, this compound provides a valuable comparison point to N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide due to the shared presence of an acetamide sidechain and its investigation for anticancer activity. Analyzing their structural differences and activities could provide insights into the impact of the heterocycle on their biological profiles. []

Reference:

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

Compound Description: This series represents novel bi-heterocyclic propanamides synthesized and evaluated for their urease inhibitory potential and cytotoxicity. They exhibited promising urease inhibitory activity and low cytotoxicity. []

Relevance: This series highlights the biological relevance of incorporating a 1,3,4-oxadiazole moiety, similar to the target compound. The variations in the substituents on the phenyl ring of the propanamide group in this series allow for the exploration of structure-activity relationships, which could guide modifications to the target compound for specific biological targets. []

Reference:

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

Compound Description: EPPA-1 is a third-generation phosphodiesterase 4 (PDE4) inhibitor investigated for its anti-inflammatory potency and emetogenicity. It demonstrated improved therapeutic index compared to earlier generation PDE4 inhibitors. []

Relevance: Sharing the 1,3,4-oxadiazole motif with the target compound, EPPA-1 exemplifies the successful development of a therapeutic agent containing this heterocycle. The extensive pharmacological characterization of EPPA-1 provides valuable data for understanding the potential applications and limitations of compounds containing the 1,3,4-oxadiazole scaffold, including N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide. []

Reference:

2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides

Compound Description: These compounds are derivatives of 2-phenyl-1,8-naphthyridine, designed and synthesized for their potential as antibacterial agents. []

Reference:

2-[(2-{[5-(Pyridin-4-yl)-1, 3, 4-Oxadiazol-2-yl]Sulfanyl}Ethyl)Sulfanyl]-1,3-Benzoxazole

Compound Description: This series of compounds was synthesized by fusing 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol with various benzoxazole derivatives. They were evaluated for their antimicrobial, antioxidant, and antitubercular activities. []

Relevance: While incorporating both the 1,3,4-oxadiazole and a sulfur linker found in some related compounds, this series introduces a benzoxazole moiety absent in N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide. This difference highlights the potential for combining diverse heterocycles to create compounds with a wider range of biological activities. []

Reference:

N-substituted 2-{[5-(1H -indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w)

Compound Description: These compounds were synthesized in a three-step process and screened for their antibacterial and hemolytic activity. They were also subjected to enzyme inhibition studies and molecular docking, demonstrating their potential as therapeutic agents. []

Reference:

1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives

Compound Description: This series of compounds features a pyrazole ring linked to the 1,3,4-oxadiazole core. These compounds were evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. []

Relevance: Like the target compound, this series contains both a pyrazole and a 1,3,4-oxadiazole ring. The structural differences lie in the position of the pyrazole attachment and the presence of an ethanone group instead of a phenylacetamide. Investigating the impact of these structural variations on their antimicrobial activity could offer valuable information for further development. []

Reference:

N-substituted-2-({5-[(1E,3E)-4-(1,3- benzodioxol-5-yl)-1,3-butadienyl]-1,3,4-oxadiazol-2-yl}sulfanyl) propanamides

Compound Description: This series of compounds is designed based on the alkaloid piperine, found in black pepper. These propanamide derivatives were synthesized and evaluated for their antimicrobial, hemolytic, and thrombolytic activities. []

Relevance: Sharing the 1,3,4-oxadiazole core with the target compound N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide, this series explores the use of a propanamide sidechain instead of phenylacetamide. Examining the impact of this modification on their biological activities, particularly antimicrobial activity, can provide valuable structure-activity relationship data. []

Reference:

2-{[5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides

Compound Description: This group of compounds includes a 1,3-thiazole ring in its structure and was synthesized for potential use as therapeutic agents. Their enzyme inhibition activity against cholinesterases and α-glucosidase was evaluated, along with their cytotoxicity. []

Reference:

2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides

Compound Description: These compounds were synthesized through a multi-step process, with varying substitutions on the acetamide nitrogen. They were screened for antimicrobial and hemolytic activity. []

Reference:

2-{5-[(1H-1,2,4-Triazol-1-yl)meth­yl]-1,3,4-oxadiazol-2-ylthio}-1-(2,4-dichloro­phen­yl)ethanone

Compound Description: This compound features a 1,2,4-triazole ring connected to the 1,3,4-oxadiazole through a methylene bridge. Its structure was confirmed by X-ray crystallography. []

Relevance: Although lacking a pyrazole ring, this compound highlights an alternative heterocyclic modification to the 1,3,4-oxadiazole core, similar to N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide. This suggests exploring the introduction of a triazole ring, potentially at the 5-position of the pyrazole ring in the target compound, as a strategy for modulating its properties. []

Properties

CAS Number

1172072-03-5

Product Name

N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide

IUPAC Name

2-phenyl-N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide

Molecular Formula

C16H17N5O2

Molecular Weight

311.345

InChI

InChI=1S/C16H17N5O2/c1-11(2)21-13(8-9-17-21)15-19-20-16(23-15)18-14(22)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,18,20,22)

InChI Key

MDSNXOOXCMTICY-UHFFFAOYSA-N

SMILES

CC(C)N1C(=CC=N1)C2=NN=C(O2)NC(=O)CC3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.